molecular formula C17H18ClFN2O3S B5116286 N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

Cat. No. B5116286
M. Wt: 384.9 g/mol
InChI Key: ZCCWLESAFKEAAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, including the coupling of amine groups with sulfonyl chlorides or other sulfonating agents. For example, the synthesis and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated a detailed procedure involving FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single-crystal determination, highlighting the compound's molecular geometry and electronic properties through Density Functional Theory (DFT) calculations (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical behavior. The cited study by Durgun et al. used X-ray crystallography and DFT methods to determine the crystal structure and optimized geometry, providing insights into the compound's spatial arrangement and how it influences its chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, primarily due to their functional groups. The synthesis processes often involve nucleophilic substitution reactions, where the sulfonyl group plays a key role. For instance, the reaction mechanism and kinetics of N-Ethyl-5-phenylisoxazolium 3-sulfonate, related to sulfonamide chemistry, showcase the compound's reactivity towards nucleophiles, further elucidating the chemical behavior of sulfonamides (Llamas et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. If it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its potential applications in medicine or other fields .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-2-20-25(23,24)14-7-3-12(4-8-14)5-10-17(22)21-13-6-9-16(19)15(18)11-13/h3-4,6-9,11,20H,2,5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCWLESAFKEAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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